molecular formula C6H4BrNO2 B14183502 6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde CAS No. 897942-80-2

6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde

Cat. No.: B14183502
CAS No.: 897942-80-2
M. Wt: 202.01 g/mol
InChI Key: NUZMPYLFCZJFCG-UHFFFAOYSA-N
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Description

6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde is a brominated pyridine derivative. This compound is known for its unique structural properties and is used in various chemical reactions and applications. It is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde typically involves the bromination of pyridine derivatives. One common method is the bromination of 2-pyridinecarboxaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The bromine atom and the aldehyde group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde is unique due to its specific structural configuration, which imparts distinct reactivity and binding characteristics. This makes it particularly valuable in certain synthetic and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

6-bromo-1-oxidopyridin-1-ium-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-6-3-1-2-5(4-9)8(6)10/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZMPYLFCZJFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C(=C1)Br)[O-])C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60580611
Record name 6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897942-80-2
Record name 6-Bromo-1-oxo-1lambda~5~-pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60580611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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